![molecular formula C16H17N5O2 B2504401 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955839-13-1](/img/structure/B2504401.png)
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- Purity : Typically 95% .
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class may exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. The inhibition of COX-II is particularly relevant for the development of anti-inflammatory drugs.
Anti-inflammatory Activity
A study highlighted the anti-inflammatory potential of various pyrazole derivatives. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II . This suggests that the compound could be a candidate for further development as an anti-inflammatory agent.
Antibacterial Activity
Research has also pointed towards the antibacterial properties of related pyrazole compounds. One study reported that derivatives exhibited broad-spectrum antibacterial activity, indicating that modifications in the pyrazolo structure could enhance efficacy against various bacterial strains .
Case Study 1: COX-II Inhibition
In a comparative study involving multiple pyrazole derivatives, one compound exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional NSAIDs like Rofecoxib . This suggests that this compound may exhibit similar or enhanced potency.
Case Study 2: In Vivo Studies
In vivo models demonstrated that certain pyrazole derivatives led to a substantial reduction in inflammation markers and pain responses. For example, a derivative showed a 64.28% inhibition rate compared to Celecoxib's 57.14% . Such findings underscore the therapeutic potential of this class of compounds in treating inflammatory diseases.
Comparison Table of Biological Activities
Compound Name | IC50 (COX-II) | Anti-inflammatory Activity | Antibacterial Activity |
---|---|---|---|
Compound A | 0.011 μM | High | Moderate |
Compound B | 0.52 μM | Moderate | High |
Target Compound | TBD | TBD | TBD |
Applications De Recherche Scientifique
Medicinal Chemistry
A. Anti-inflammatory Activity
Research has indicated that compounds with similar structural features to 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study highlighted that certain pyrazole derivatives showed potent COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs like Rofecoxib and Celecoxib .
B. Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have been tested for their antibacterial activities against various pathogens. For example, derivatives with pyrazole and pyridazine frameworks have shown promising results against Escherichia coli and Staphylococcus aureus, indicating that the structural characteristics of these compounds may enhance their efficacy as antibiotics .
Synthesis and Structural Insights
A. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazolo-pyridazine core followed by acetamide functionalization.
B. Structural Characterization
Crystallographic studies provide insights into the compound's molecular structure, revealing a planar arrangement conducive to biological activity due to effective π-stacking interactions . The bond lengths and angles within the pyrazole ring suggest significant electronic delocalization, which may contribute to its reactivity and interaction with biological targets.
Case Studies
Propriétés
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-4-5-13(10(2)6-9)21-15-12(7-18-21)11(3)19-20(16(15)23)8-14(17)22/h4-7H,8H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXSIGROHWWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.